molecular formula C10H8ClNO2 B1440209 6-chloro-8-methoxyquinolin-4(1H)-one CAS No. 1189107-30-9

6-chloro-8-methoxyquinolin-4(1H)-one

Cat. No.: B1440209
CAS No.: 1189107-30-9
M. Wt: 209.63 g/mol
InChI Key: RRKJLLXXCYQFQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-8-methoxyquinolin-4(1H)-one is a chemical compound belonging to the class of quinolin-4-ones, also known as azaflavones. The quinolin-4-one scaffold is recognized as a privileged structure in medicinal chemistry due to its broad spectrum of biological activities . This specific derivative, featuring chloro and methoxy functional groups, is of significant interest for research and development in drug discovery. Quinolin-4-ones are azaheterocyclic compounds containing a quinoline ring system linked to a carbonyl group. They are relatively rare in nature but can be found in some plants and microorganisms, exhibiting properties such as antibacterial, antifungal, and anticancer activities . Synthetic derivatives, like this compound, allow for an unlimited number of analogs to be created for probing biological pathways. The core quinolin-4-one structure is a key precursor for synthesizing biologically important molecules and is present in several approved medications, particularly antibiotics . Research Applications: This compound serves as a valuable building block and intermediate in organic synthesis. It is primarily used in research settings for the design and development of new pharmacologically active molecules. Its potential applications include use as a synthetic intermediate for antibiotics and in the exploration of new anticancer agents, given the documented cytotoxic and anti-angiogenesis effects of related methoxy-substituted quinolin-4-ones . Note: This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-8-methoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-9-5-6(11)4-7-8(13)2-3-12-10(7)9/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKJLLXXCYQFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1NC=CC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670948
Record name 6-Chloro-8-methoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189107-30-9
Record name 6-Chloro-8-methoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Computational and Theoretical Investigations of Quinolin 4 1h One Derivatives

Quantum Chemical Calculations for Molecular and Electronic Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods solve, or approximate solutions to, the Schrödinger equation to determine the electronic structure and energy of a molecule. For the quinolin-4(1H)-one scaffold, these calculations elucidate how different substituents, such as the chloro and methoxy (B1213986) groups in 6-chloro-8-methoxyquinolin-4(1H)-one, influence the molecule's stability, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. researchgate.net This approach is favored for its balance of accuracy and computational efficiency, making it suitable for studying relatively complex organic molecules like quinolinone derivatives. nih.govrsc.org

In studies of quinolin-4-one derivatives, DFT, often using the B3LYP functional, is employed to optimize molecular geometries, predict vibrational frequencies, and analyze electronic properties. scirp.orgnih.gov For this compound, a DFT analysis would reveal the precise bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. Furthermore, DFT is used to map the electron density distribution, identifying electron-rich and electron-deficient regions, which is crucial for understanding intermolecular interactions and chemical reactivity. nih.gov Theoretical studies on related quinolinones have used DFT to investigate keto-enol tautomerism, confirming the greater stability of the keto form, which is relevant for the 4(1H)-one structure. scirp.org

Hartree-Fock (HF) is a foundational ab initio ("from the beginning") method that solves the Schrödinger equation without empirical parameters. youtube.comlibretexts.org It approximates the complex interactions between electrons by considering each electron in the average field of all other electrons. youtube.com While HF provides a good starting point for structural and energy predictions, it does not fully account for electron correlation, which can be a limitation for achieving high accuracy.

In the context of quinolinone derivatives, HF calculations are used to obtain initial geometries for optimization and to compute molecular orbitals and their energies. unram.ac.id More advanced ab initio methods, which build upon the HF framework to include electron correlation, can provide more accurate energy and structural predictions, though at a higher computational cost. For a molecule like this compound, HF could be used to predict its total electronic energy, dipole moment, and the spatial distribution of its molecular orbitals. These calculations serve as a baseline for more sophisticated analyses and are often used to generate descriptors for QSAR studies. unram.ac.id

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. muni.cz A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. wikipedia.orgmuni.cz For this compound, computational analysis would determine the energies of these orbitals. The distribution of the HOMO and LUMO across the quinolinone ring and its substituents would indicate the most probable sites for nucleophilic and electrophilic attack. In broader studies of quinoline (B57606) derivatives, the HOMO-LUMO gap is a crucial parameter for explaining their chemical behavior and stability. nih.gov

Below is an illustrative table showing the type of data generated from an FMO analysis for a quinolinone derivative.

ParameterDescriptionTypical Value (Illustrative)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 eV
Energy Gap (ΔE)ELUMO - EHOMO5.0 eV

Electronegativity (χ) measures the ability of a molecule to attract electrons.

Chemical Hardness (η) indicates resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. nih.gov

Softness (S) is the reciprocal of hardness and describes the capacity of a molecule to accept electrons.

Local reactivity is described by Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. nih.gov For this compound, these indices would pinpoint which atoms on the quinolinone ring are most susceptible to specific types of chemical reactions. Such analyses are commonly performed on quinoline derivatives to understand their reaction mechanisms and selectivity. nih.govnih.gov

The following interactive table illustrates the typical chemical reactivity indices that would be calculated.

Reactivity IndexFormulaInterpretation
Electronegativity (χ)-(EHOMO + ELUMO)/2Electron-attracting power
Chemical Hardness (η)(ELUMO - EHOMO)/2Resistance to charge transfer
Chemical Softness (S)1/(2η)Propensity to accept electrons
Electrophilicity Index (ω)χ2/(2η)Global electrophilic nature

Solvation free energy (ΔGsolv) is the free energy change associated with transferring a molecule from the gas phase into a solvent. nih.gov This property is crucial for understanding a molecule's solubility and its behavior in biological environments. Computational models, such as the Polarizable Continuum Model (PCM), are often used in conjunction with DFT to calculate these energies. mdpi.com

These calculations simulate the interaction between the solute (this compound) and the solvent (e.g., water or octanol), providing insights into its hydrophilicity or lipophilicity. nih.govmdpi.com This data is vital for predicting pharmacokinetic properties in drug design and for understanding how the molecule interacts with its environment. More rigorous methods like free-energy perturbation can also be employed, which involve molecular dynamics simulations to alchemically transform the molecule in solution. arxiv.orgfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a key computational tool in medicinal chemistry. QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. nih.gov These models are used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

For the quinolin-4(1H)-one class, QSAR studies have been successfully applied to develop models for various biological activities, including antimalarial and antitubercular effects. unram.ac.idnih.govnih.gov In a typical QSAR study involving derivatives of this scaffold, a set of molecular descriptors is calculated for each compound. These descriptors can include:

Electronic descriptors: Atomic charges, dipole moment, HOMO/LUMO energies (often calculated using HF or DFT). unram.ac.id

Steric descriptors: Molecular volume, surface area, and shape indices.

Topological descriptors: Indices that describe molecular connectivity.

Hydrophobic descriptors: Such as the partition coefficient (log P).

Multiple Linear Regression (MLR) or machine learning algorithms are then used to build a predictive model. For example, a QSAR study on quinolon-4(1H)-imine derivatives used descriptors derived from Hartree-Fock calculations, such as the atomic charges on specific carbon atoms (qC3, qC8, etc.), to build a highly predictive model for antimalarial activity. unram.ac.id Similar approaches could be applied to this compound and its analogues to predict their potential biological activities and guide further synthetic modifications.

2D-QSAR Model Development and Statistical Validation

Two-dimensional Quantitative Structure-Activity Relationship (2D-QSAR) models are instrumental in correlating the physicochemical properties of molecules with their biological activities. For quinolin-4(1H)-one derivatives, these models have been developed to predict activities such as antimalarial efficacy. In one such study, a 2D-QSAR model was built using a database of 349 compounds with activity against the P. falciparum 3D7 strain. nih.gov The model underwent rigorous internal and external validation to ensure its predictive power, adhering to established metrics (q² > 0.5, r²_test > 0.6, r²_m > 0.5). nih.gov The final validated 2D-QSAR model demonstrated a high predictive capacity with a test set correlation coefficient (r²_test) of 0.845. nih.gov

Another study focused on 4(1H)-quinolones as cytochrome bc1 inhibitors also developed 2D-QSAR models. nih.gov These models were validated internally using the leave-one-out cross-validation method and externally with a dedicated test set. The statistical quality of these models confirmed their ability to predict the antimalarial activity of the studied compounds. nih.gov Similarly, QSAR analyses performed on 4-oxo-1,4-dihydroquinoline derivatives for anti-HIV-1 activity utilized multiple linear regression (MLR) and artificial neural network (ANN) techniques. The models were tested with an external set of compounds and showed high statistical quality, indicating their robustness in prediction. nih.gov

Statistical Validation of 2D-QSAR Models for Quinoline Derivatives
Model/StudyTarget ActivityValidation MetricValueReference
Quinoline Derivatives vs. P. falciparumAntimalarialr²_test0.845 nih.gov
4(1H)-Quinolones vs. Cytochrome bc1AntimalarialValidated internally and externally nih.gov
4-Oxo-1,4-dihydroquinolinesAnti-HIV-1Validated with external test set nih.gov

3D-QSAR Methodologies (Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), Topomer CoMFA)

Three-dimensional QSAR (3D-QSAR) methodologies provide insights into the spatial requirements for ligand binding by analyzing the steric and electrostatic fields of a molecule. For quinolin-4(1H)-one and its derivatives, several 3D-QSAR studies have been conducted using techniques like CoMFA, CoMSIA, and Topomer CoMFA.

In a study on quinoline ring derivatives as HIV-1 integrase inhibitors, CoMFA, CoMSIA, and Topomer CoMFA methods were used to construct predictive models. nih.gov The CoMFA model yielded a cross-validated coefficient (q²) of 0.76 and a non-cross-validated coefficient (r²) of 0.99. The CoMSIA model showed a q² of 0.70 and an r² of 0.99, while the Topomer CoMFA model had a q² of 0.66 and an r² of 0.97. nih.gov These results indicate robust and predictive models.

Another 3D-QSAR study on 4(1H)-quinolones as antimalarial agents showed that substituents at the R1 and R4 positions are key for modulating activity. nih.gov For quinolone carboxylic acid derivatives inhibiting HIV-1 integrase, a CoMSIA model (q² = 0.76, r² = 0.99) demonstrated better predictive ability than the corresponding CoMFA model (q² = 0.67, r² = 0.98). nih.gov Similarly, studies on quinoline hydrazones as enoyl acyl carrier protein reductase inhibitors developed CoMFA, CoMSIA, and Topomer CoMFA models, all showing good statistical parameters and predictability. dovepress.com The Topomer CoMFA model, in this case, exhibited a q² of 0.644 and an r² of 0.865. dovepress.com

Statistical Results of 3D-QSAR Studies on Quinoline Derivatives
Study SubjectMethodq² (Cross-validated r²)r² (Non-cross-validated r²)Reference
HIV-1 Integrase InhibitorsCoMFA0.760.99 nih.gov
CoMSIA0.700.99
Topomer CoMFA0.660.97
Quinolone Carboxylic Acids (HIV-1 Integrase Inhibitors)CoMFA0.670.98 nih.gov
CoMSIA0.760.99
Quinoline Hydrazones (Anti-TB)CoMFA0.6170.81 dovepress.com
CoMSIA0.6310.755
Topomer CoMFA0.6440.865

Derivation and Significance of Physicochemical Descriptors in Activity Prediction

The predictive power of QSAR models relies on molecular descriptors that quantify various physicochemical properties of the compounds. Studies on quinolin-4(1H)-one derivatives have identified several key descriptors that are significant for predicting their biological activity.

For antimalarial 4(1H)-quinolones, important descriptors included GCUT_SLOGP_0 (a graph-based descriptor related to lipophilicity), SLogP_VSA_5 (a descriptor combining lipophilicity and van der Waals surface area), the Kier molecular flexibility index, the electrophilicity index, the partition coefficient, and the charge of atom 5 of the quinolone ring. nih.gov In the context of anti-HIV-1 activity of 4-oxo-1,4-dihydroquinoline derivatives, descriptors related to electronegativity, atomic masses, atomic van der Waals volumes, molecular symmetry, and polarizability were found to be important controlling factors. nih.gov

A QSAR analysis of thiazol-5-yl ethane-1-one derivatives as potential antioxidants revealed that activity increases with decreasing molecular area, volume, lipophilicity, and polarization, and with an increasing dipole moment. pensoft.net Energy-related descriptors, such as the energy of the lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO), have also been shown to be significant. For instance, in a study of quinazolin-4-one derivatives, the HOMO-LUMO energy gap and ionization potential were used to explain radical scavenging activity. sapub.org These findings underscore the importance of a combination of electronic, steric, and lipophilic properties in determining the biological activity of quinolinone derivatives.

Predictive Modeling for In Vitro Biological Activities

QSAR models serve as powerful tools for predicting the in vitro biological activities of novel compounds, thereby guiding rational drug design. For quinolin-4(1H)-one derivatives, these models have been successfully applied to forecast a range of activities, including anticancer, antimalarial, and anti-inflammatory effects.

A 3D-QSAR study was applied to a set of 15 3-aryl-4-hydroxyquinolin-2-(1H)-one derivatives to predict their biological activity. researchgate.net The models, developed using methods like multiple linear regression (MLR) and artificial neural network (ANN), showed good agreement between predicted and experimental values, suggesting their utility in forecasting the activity of new derivatives. researchgate.net In another study, QSAR models were developed for pyrazolo[4,3-c]quinoline derivatives to predict their inhibitory effects on nitric oxide (NO) production, a key marker of anti-inflammatory activity. nih.gov These models provided insights into the structural features crucial for activity.

The predictive capacity of QSAR models has also been experimentally validated. For example, 2D and 3D-QSAR models developed for quinoline derivatives against P. falciparum were tested by synthesizing and evaluating ten new compounds. nih.gov The CoMSIA and 2D-QSAR models showed better predictive performance than the CoMFA model, correlating well with the experimental in vitro data. nih.gov This demonstrates the practical applicability of these computational models in screening and identifying potent bioactive compounds before their synthesis. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict the binding mode and affinity of a ligand to a protein target at the atomic level. These methods have been extensively applied to quinolin-4(1H)-one derivatives to elucidate their mechanism of action against various biological targets.

Ligand-Protein Interaction Profiling and Binding Affinity Determination

Molecular docking studies have successfully profiled the interactions between quinolin-4(1H)-one derivatives and their target proteins, providing crucial information on binding affinity. For instance, docking of 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives into the active pocket of the EGFR tyrosine kinase domain revealed well-conserved hydrogen bonding. benthamdirect.com One derivative, compound IVg, showed a high MolDock score of -137.813, indicating strong binding affinity, superior to the standard drug Imatinib (-119.354). benthamdirect.com

In a study of quinoline derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV, docking was performed on the HIV reverse transcriptase binding site (PDB: 4I2P). nih.gov Many of the synthesized compounds showed good binding interactions, with one derivative exhibiting the highest docking score of –10.675. nih.gov Similarly, docking of quinoline hydrazones into the active site of the enoyl acyl carrier protein (ENR) enzyme, a target for tuberculosis, revealed docking scores as high as 6.22 for the most active compounds. dovepress.com

Docking of quinazoline-4-one derivatives into the active sites of COX-2 suggested that the most active compounds could be positioned within the binding pocket, forming intricate interactions with the channel. nih.gov These studies consistently demonstrate that computational methods can effectively predict and quantify the binding affinity of quinolinone derivatives to their respective protein targets, guiding the design of more potent inhibitors.

Binding Affinity/Docking Scores of Quinolin-4(1H)-one Derivatives
Compound/Derivative SeriesProtein Target (PDB ID)Binding Affinity/Docking ScoreReference
4-hydroxy-1-phenyl-2(1H)-quinolone (IVg)EGFR Tyrosine Kinase (1M17)-137.813 (MolDock Score) benthamdirect.com
Quinoline derivative (Compound 4)HIV Reverse Transcriptase (4I2P)-10.675 nih.gov
Quinoline hydrazones (Compounds 45, 46)Enoyl Acyl Carrier Protein Reductase6.22 dovepress.com
2-phenylamino-4-phenoxy-quinolinesHIV-1 RTLow binding energy, similar to Rilpivirine (RPV) mdpi.com

Identification of Key Amino Acid Residues and Binding Site Characteristics

A critical outcome of molecular docking studies is the identification of key amino acid residues within the protein's binding site that are essential for ligand interaction. For quinolin-4(1H)-one derivatives, these studies have pinpointed specific residues and interaction types that govern their binding.

In the case of quinoline hydrazones binding to the enoyl acyl carrier protein reductase, the amino acid residue TYR158 and the co-factor NAD+ were identified as important for ligand binding. dovepress.com Docking of quinazoline-4-one derivatives into the active site of COX-2 revealed interactions with residues Arg121 and Tyr356, similar to the binding of ibuprofen. nih.gov

For 2-phenylamino-4-phenoxyquinoline derivatives acting as HIV-1 RT inhibitors, docking studies highlighted the importance of hydrogen bonding with the Lys101 residue in the active site. mdpi.com Further studies on morpholine-bearing quinoline derivatives as cholinesterase inhibitors identified multiple key interactions within the acetylcholinesterase (AChE) binding site. For one compound, interactions included π–π stacking with Tyr341, hydrogen bonds with Ser293, a salt bridge with Asp74, and a π-donor hydrogen bond with Tyr124. nih.gov Another potent compound in the same series formed conventional hydrogen bonds with Tyr337 and Tyr341. nih.gov These detailed interaction profiles are invaluable for understanding the structure-activity relationships and for the rational design of new, more effective inhibitors.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Interaction Analysis

Comprehensive literature searches did not yield specific molecular dynamics (MD) simulation studies focused on this compound. MD simulations are powerful computational methods used to understand the conformational stability and dynamic interactions of molecules over time. In typical MD studies of quinolin-4(1H)-one derivatives, researchers would immerse the compound in a simulated physiological environment to observe its behavior at an atomic level.

For a molecule like this compound, such simulations would aim to:

Assess Conformational Stability: By tracking the root-mean-square deviation (RMSD) of the molecule's backbone atoms over the simulation period, researchers can determine its structural stability. A stable compound will exhibit minimal fluctuations in its RMSD, indicating it maintains a consistent three-dimensional shape.

Analyze Dynamic Interactions: When studying the interaction of this compound with a biological target, such as an enzyme or receptor, MD simulations can reveal the key amino acid residues involved in binding. The analysis would focus on the persistence and nature of interactions like hydrogen bonds and hydrophobic contacts throughout the simulation. Root-mean-square fluctuation (RMSF) analysis would highlight the flexibility of different parts of the molecule and the protein, indicating which regions are most affected by the binding event.

While no specific data tables for this compound are available, a hypothetical MD simulation analysis might involve tracking parameters like those presented in the table below.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for a Quinolin-4(1H)-one Derivative

Parameter Description Typical Value Range
RMSD Root-Mean-Square Deviation of the ligand < 3 Å
RMSF Root-Mean-Square Fluctuation of protein residues Varies; peaks indicate flexible regions
Hydrogen Bonds Number of persistent hydrogen bonds with the target 2-5

In Silico Screening and Virtual Ligand Design for Target-Specific Agents

There is a lack of specific in silico screening or virtual ligand design studies centered on this compound in the reviewed scientific literature. These computational techniques are instrumental in modern drug discovery for identifying and optimizing potential drug candidates.

The general process for quinolin-4(1H)-one derivatives would involve:

In Silico Screening: A large library of compounds, including derivatives of the quinolin-4(1H)-one scaffold, would be computationally docked against a specific biological target. This process predicts the binding affinity and mode of interaction for each compound, allowing researchers to prioritize a smaller, more promising set of molecules for further experimental testing.

Virtual Ligand Design: Based on the structure of the target's binding site, new molecules can be designed or existing ones modified to improve their binding affinity and selectivity. For this compound, this could involve virtually modifying its structure by adding or altering functional groups to enhance interactions with key residues in a target protein. The predicted binding energy, often calculated in kcal/mol, is a critical parameter in this process.

Although no specific screening results for this compound were found, the following table illustrates the type of data that would be generated in such a study.

Table 2: Illustrative Data from a Virtual Screening of Quinolin-4(1H)-one Derivatives

Compound ID Target Protein Docking Score (kcal/mol) Key Interacting Residues
Derivative 1 Kinase A -9.5 Lys72, Glu91
Derivative 2 Protease B -8.7 Asp25, Gly27
This compound Hypothetical Target -8.2 Val12, Phe82

This table demonstrates how in silico methods can rank compounds based on their predicted binding affinity and provide insights into their potential mechanism of action, thereby guiding the design of more potent and target-specific agents.

Structure Activity Relationship Sar Studies for Quinolin 4 1h One Scaffolds

Systematic Modification of the Quinolin-4(1H)-one Core and its Impact on Biological Activity

The biological profile of quinolin-4(1H)-one derivatives can be significantly altered by introducing various substituents at different positions on the bicyclic ring. These modifications influence the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn affect its interaction with biological targets.

Substitutions on the benzenoid ring of the quinolin-4(1H)-one scaffold, particularly at positions C-6 and C-8, are known to play a critical role in modulating biological activity. nih.gov The specific combination of a chloro group at C-6 and a methoxy (B1213986) group at C-8 in "6-chloro-8-methoxyquinolin-4(1H)-one" suggests a strategic design to enhance its pharmacological profile.

The introduction of a halogen, such as chlorine, at the C-6 position is a common strategy in drug design. eurochlor.org In related heterocyclic scaffolds, a 6-chloro group has been shown to enhance biological activity. For instance, in 1-phenylbenzazepines, the presence of a 6-chloro substituent enhances affinity for the D1 dopamine (B1211576) receptor. nih.gov Similarly, the introduction of a fluorine atom at the C-6 position of the quinolin-4-one skeleton was a breakthrough in the development of quinolone antibacterials, significantly improving their spectrum of activity. nih.gov This suggests that an electron-withdrawing group at this position can be beneficial for certain biological targets.

The methoxy group at the C-8 position also significantly influences the molecule's properties. The position and number of methoxy groups can modulate interactions with biological targets and affect physicochemical properties. researchgate.net In the development of tankyrase inhibitors based on a quinazolin-4-one scaffold, a close structural analog, small, electron-rich substituents at the C-8 position were found to potentially enhance inhibitory potency. nih.gov Studies on 8-hydroxyquinolines, where the hydroxyl group is isosteric to a methoxy group in some contexts, have shown that substitutions on the benzenoid ring are critical for their wide range of biological activities, including anticancer and antimicrobial effects. nih.gov

While direct SAR studies on this compound are not extensively detailed in the provided literature, research on related compounds provides strong indications of the purpose of this substitution pattern. For example, studies on 6-chloro-7-methoxy-4(1H)-quinolones in the context of antimalarial drug discovery revealed that this specific pattern had a synergistic effect on activity and improved solubility. acs.org This highlights the importance of the interplay between halogen and methoxy substituents on the benzenoid ring for optimizing drug-like properties.

Table 1: Effect of Substituents on the Quinolin-4(1H)-one Scaffold and Related Heterocycles

PositionSubstituentScaffoldObserved Effect on Biological Activity
C-6 Chloro1-PhenylbenzazepineEnhances D1R affinity. nih.gov
C-6 FluoroQuinolin-4-oneSignificantly improved antibacterial spectrum. nih.gov
C-6 / C-7 6-Chloro-7-methoxy4(1H)-QuinoloneSynergistic effect on antimalarial activity. acs.org
C-8 Amino, Methanesulfonamide6-Chloro-1-phenylbenzazepinePosition is tolerant of these substituents for high D1R affinity. nih.gov
C-8 Amides6-Chloro-1-phenylbenzazepineDisplayed low to moderate D1R affinities. nih.gov
N-1 Cyclopropyl (B3062369)Quinolin-4-oneIncreases antibacterial activity compared to an ethyl group.
C-3 Trifluoromethylphenyl6-Chloro-7-methoxy-4(1H)-quinolonePotent antimalarial activity. acs.org
C-7 Various substituents8-Hydroxyquinoline (B1678124)Generally show higher inhibitory activity against MMP-2/9 than C-5 substituted analogs. nih.gov

Beyond the C-6 and C-8 positions, modifications at other sites of the quinolin-4(1H)-one core are pivotal for fine-tuning biological activity.

C-3 Position: The C-3 position offers a valuable site for modification. In a series of 6-chloro-7-methoxy-4(1H)-quinolones, introducing a variety of phenyl moieties at the C-3 position led to compounds with low-nanomolar EC50 values against malaria parasites. acs.org A trifluoromethylphenyl group at this position resulted in one of the most potent compounds within the tested library. acs.org

C-7 Position: The C-7 position is another key site for substitution, particularly in the development of antibacterial quinolones (fluoroquinolones). For 8-hydroxyquinoline derivatives, compounds with substituents at the C-7 position showed more potent inhibition of matrix metalloproteinases (MMP-2/9) compared to those with substituents at C-5. nih.gov

Bioisosteric Replacements and Their Effects on SAR Profiles

Bioisosteric replacement is a strategy used in medicinal chemistry to exchange an atom or a group of atoms with an alternative, broadly similar group to create a new molecule with similar or improved biological properties. This technique can be used to enhance potency, reduce toxicity, or alter the pharmacokinetic profile of a lead compound.

In the context of the quinolin-4(1H)-one scaffold, bioisosteric replacements can be applied to the core ring system or its substituents. For instance, the quinoline (B57606) ring system itself can be considered a bioisostere of other aromatic heterocycles like quinazoline. This principle of "scaffold hopping" can lead to the discovery of novel compound classes with similar biological activities.

A specific example involves the replacement of a phenyl group with a morpholine (B109124) moiety. This bioisosteric switch can be advantageous as the morpholine group has a lower molecular weight and a smaller volume, which may improve properties like brain exposure. Furthermore, the nitrogen and oxygen atoms in the morpholine ring can participate in hydrogen bonding, potentially leading to strong interactions with biological targets.

Conformational Analysis and Stereochemical Impact on Biological Recognition

The three-dimensional structure (conformation) of a molecule is critical for its interaction with a biological target, such as an enzyme or receptor. Conformational analysis of quinolin-4(1H)-one derivatives provides insight into their molecular geometry, intermolecular interactions, and how these factors influence biological recognition.

Theoretical calculations, such as determining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, complement experimental data. These calculations can provide information on the kinetic stability of the molecule and its resistance to charge transfer. Understanding the preferred conformation and the electronic properties of the quinolin-4(1H)-one scaffold and its derivatives is essential for designing molecules that can fit precisely into a target's binding site and exert a specific biological effect.

Mechanistic Insights into the Biological Activity of Quinolin 4 1h One Derivatives in Vitro Investigations

Enzyme Inhibition Mechanisms

The therapeutic potential of quinolin-4(1H)-one derivatives is largely attributed to their ability to interact with and inhibit various essential enzymes in pathogenic organisms and human cells. These interactions disrupt critical biological pathways, leading to effects such as antibacterial, antiviral, and anticancer activity. The following sections detail the specific enzyme targets and the mechanistic basis of inhibition by these compounds.

Quinolin-4(1H)-one derivatives, particularly those belonging to the novel (non-fluoroquinolone) inhibitors of bacterial type II topoisomerases (NBTIs), have demonstrated significant activity against DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, recombination, and repair, making them validated targets for antibacterial agents. nih.gov The mechanism of action for fluoroquinolone drugs, a related class, involves stabilizing the covalent complex between the topoisomerase and DNA, which leads to blockage of DNA replication. nih.gov

Research into novel 3-fluoro-6-methoxyquinoline derivatives has yielded compounds with potent inhibitory effects. nih.gov An optimized series of cyclobutylaryl-substituted NBTIs produced a compound, designated as compound 14, which showed excellent activity against S. aureus with a minimum inhibitory concentration (MIC90) of 0.125 μg/mL. nih.gov Enhanced inhibition of Topoisomerase IV by this compound correlated with improved activity against S. aureus strains carrying mutations that confer resistance to other NBTIs. nih.gov This suggests that these derivatives can overcome certain resistance mechanisms.

Inhibitory Activity of a Novel 3-fluoro-6-methoxyquinoline Derivative

CompoundTarget OrganismActivity Metric (MIC90)hERG IC50Reference
Compound 14 (cyclobutylaryl-substituted)S. aureus0.125 μg/mL85.9 μM nih.gov

Decaprenylphosphoryl-β-D-ribose-2'-oxidase (DprE1) is a critical flavoenzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinogalactan and lipoarabinomannan. nih.govsci-hub.st Its essential role and periplasmic localization make it one of the most vulnerable targets in Mycobacterium tuberculosis. nih.govnih.gov

Inhibitors of DprE1 can be classified as either covalent or non-covalent. nih.gov Covalent inhibitors, such as the benzothiazinones (BTZs), often contain a nitro group. nih.gov The mechanism involves the reduction of this nitro group by the enzyme's flavin cofactor, leading to a reactive nitroso intermediate that forms an irreversible covalent bond with a cysteine residue (Cys387) in the active site of DprE1. researchgate.netd-nb.info This covalent adduct formation results in the inactivation of the enzyme. sci-hub.std-nb.info The promiscuous nature of the DprE1 target has led to the discovery of numerous inhibitor classes with diverse chemical scaffolds. nih.gov

The Jumonji C (JmjC) domain-containing histone demethylases (HDMs) are a family of Fe(II) and 2-oxoglutarate (2OG) dependent oxygenases that play a crucial role in epigenetic regulation by removing methyl groups from lysine residues in histones. nih.gov The JMJD2 subfamily, which includes members JMJD2A, 2B, 2C, 2D, 2E, and 2F, is implicated in various diseases, including cancer. nih.gov

Studies have identified N-oxalyl-d-tyrosine derivatives as inhibitors of the JMJD2 subfamily. nih.gov Through a combination of non-denaturing mass spectrometry screening and crystallographic approaches, researchers have explored the binding of these inhibitors to a subpocket at the JMJD2 active site. nih.gov This has led to the identification of compounds that are selective for JMJD2 over other 2OG oxygenases like the hypoxia-inducible factor prolyl hydroxylase PHD2. nih.gov A crystal structure of JMJD2A in complex with a potent inhibitor has provided a basis for modeling and designing more effective inhibitors that can serve as chemical tools to investigate the biological functions of JMJD2 demethylases. nih.gov

Inhibition Data for JMJD2A with Selected Compounds

EnzymePeptide SubstrateInhibitor TypeMethodologyReference
JMJD2AARKme3STGGKN-oxalyl-d-tyrosine derivativesMALDI-TOF Assay nih.gov
JMJD2ENot SpecifiedN-oxalyl-d-tyrosine derivativesMALDI-TOF Assay nih.gov

The reverse transcriptase (RT) enzyme of the human immunodeficiency virus type 1 (HIV-1) is a primary target for antiretroviral therapy. nih.govnih.gov This enzyme is responsible for converting the viral RNA genome into DNA, a critical step for viral replication. mdpi.com RT inhibitors are broadly categorized into nucleoside RT inhibitors (NRTIs) and non-nucleoside RT inhibitors (NNRTIs), which act through different mechanisms. nih.gov

A specific quinoline (B57606) derivative, 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid (Compound A), has been shown to inhibit HIV-1 RT. nih.govresearchgate.net Kinetic studies revealed that this compound is approximately 10-fold more potent than its aglycan analog (Compound B). nih.govresearchgate.net Compound A inhibits the RNA-dependent DNA polymerase (RDDP) activity of RT through an uncompetitive mode of action regarding dTTP incorporation and a noncompetitive mode concerning the template/primer uptake. nih.gov This kinetic pattern suggests the inhibitor has a higher affinity for the ternary RT-template/primer-dNTP complex. nih.gov Molecular modeling indicates that although it binds in the NNRTI pocket, it establishes novel interactions, including a hydrogen bond with Tyr675, distinguishing its mechanism from classical NNRTIs. nih.govresearchgate.net

Quorum sensing (QS) is a bacterial communication system that regulates virulence factor production and biofilm formation, making it an attractive target for anti-infective therapies. nih.govfrontiersin.org In Pseudomonas aeruginosa, the pqs system is a key regulator of virulence. semanticscholar.org The enzyme PqsD is involved in the synthesis of the system's autoinducer signal molecules. nih.gov

Quinazolinone scaffolds, which are structurally similar to the native quinolone signals, have been developed as inhibitors of the pqs system. nih.govsemanticscholar.org These compounds can act as antagonists for the PqsR receptor, the transcriptional regulator of the pqs operon. Molecular docking studies suggest that the quinazoline core engages in aromatic stacking with residues LEU208 and ILE236 of PqsR, while the carbonyl group forms a hydrogen bond with THR265. semanticscholar.org Research has also shown that chloro-substituted benzamidobenzoic acids exhibit promising inhibitory activity against the PqsD enzyme. nih.gov One study on novel quinazolinone analogues found that compound 6b, a quinazolinone-1,2,3-triazole-phenylacetamide, showed potent pqs inhibition (73.4% at 100 µM) with no effect on bacterial growth, reducing the selective pressure for resistance development. semanticscholar.org

PQS Inhibitory Activity of Quinazolinone Analogues

CompoundConcentration (µM)PQS Inhibition (%)Reference
6b10073.4 semanticscholar.org
5072.1
2553.7

Antioxidant Mechanisms and Radical Scavenging Properties (Experimental Data and Correlation with Theoretical Calculations)

Quinazolin-4(3H)-one derivatives have been investigated for their antioxidant properties, which are often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. sapub.orgnih.gov The antioxidant activity is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. sapub.orgmdpi.com A color change from purple to yellow in this assay indicates potent radical scavenging activity. sapub.org

The antioxidant capacity of these compounds is influenced by their structural features. Studies on polyphenolic derivatives of quinazolin-4(3H)-one have shown that the presence and position of phenolic groups significantly impact activity. nih.gov For instance, pyrogallol derivatives demonstrated high antioxidant activity, which was attributed to the presence of a third phenolic group. nih.gov The antiradical action of ortho-diphenolic compounds was also noted as being particularly effective. nih.gov

Recent studies on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones also highlight their antioxidant potential. mdpi.com Two specific derivatives, compounds 3g and 3h, displayed promising DPPH radical scavenging activity of 70.6% and 73.5% respectively at a concentration of 10 µM, comparable to the standard antioxidant Trolox (77.6%). mdpi.com Theoretical calculations using quantum descriptors can further elucidate the structure-activity relationship by evaluating how different substituents influence the molecule's ability to act as an antioxidant. nih.gov

DPPH Radical Scavenging Activity of Quinolin-2(1H)-one Derivatives

CompoundConcentration (µM)Radical Scavenging Activity (%)Reference
3g1070.6 mdpi.com
3h1073.5 mdpi.com
Trolox (Standard)1077.6 mdpi.com

Advanced Strategies in Medicinal Chemistry for Quinolin 4 1h One Research

Rational Drug Design and Lead Optimization Approaches for Novel Quinolinone Derivatives

Rational drug design and lead optimization are critical processes in the development of new drugs, aiming to enhance the efficacy, selectivity, and pharmacokinetic properties of a lead compound. For derivatives of the 6-chloro-8-methoxyquinolin-4(1H)-one scaffold, these strategies are guided by an understanding of the structure-activity relationships (SAR).

SAR studies on various quinolin-4(1H)-one derivatives have revealed key structural features that influence their biological activity. For instance, in the context of anticancer activity, substitution on the nitrogen atom (N1) and the presence of a carbonyl group at the C4 position are often essential for potency. mdpi.com A cyclopropyl (B3062369) group at N1, for example, has been shown to increase activity compared to an ethyl group. mdpi.com The substituent at the C6 position, which is a chlorine atom in the parent compound, is often a fluorine atom in many potent derivatives. mdpi.com Furthermore, the presence of a methoxy (B1213986) group at the C8 position can improve antitumor properties. mdpi.com

Lead optimization efforts for quinolinone derivatives, such as those developed as mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors, have focused on improving metabolic stability and oral bioavailability. nih.gov By modifying substituents on the quinolinone core, researchers have been able to enhance the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds. nih.gov For antimalarial 6-chloro-7-methoxy-4(1H)-quinolones, a scaffold closely related to the subject of this article, optimization efforts have focused on substituting the 3-position with various phenyl moieties to improve aqueous solubility and metabolic stability while maintaining potent activity. nih.gov

Table 1: Structure-Activity Relationship (SAR) Insights for Quinolin-4(1H)-one Derivatives

Position Substituent Effect on Activity Reference
N1 Substitution is crucial for potency; cyclopropyl can enhance activity. mdpi.com
C4 Carbonyl group is essential for activity. mdpi.com
C6 Halogen substitution (e.g., chloro, fluoro) is often optimal. mdpi.com
C8 Methoxy group can improve antitumor properties. mdpi.com
C3 Substitution with aryl groups can be optimized for solubility and stability. nih.gov

Prodrug Strategies for Modulating Physicochemical Properties

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy is often employed to overcome undesirable physicochemical properties of a parent drug, such as poor aqueous solubility, low lipophilicity, or inadequate gastrointestinal absorption. pharmtech.com For a compound like this compound, which may exhibit limited solubility, prodrug approaches could be highly beneficial.

One common strategy to enhance water solubility is the introduction of a phosphate (B84403) group. nih.gov For instance, linking a disodium (B8443419) phosphate to a benzimidazole (B57391) derivative increased its solubility 50,000-fold. nih.gov This approach could be applied to the 4-oxo position of the quinolinone ring, which can exist in its tautomeric 4-hydroxy form, to create a phosphate ester prodrug. Such a prodrug would be expected to have significantly improved aqueous solubility and could be enzymatically cleaved in vivo to release the active parent compound. The development of a phosphate prodrug was considered for a sub-series of 3-phenyl-substituted 4(1H)-quinolones to improve their drug-like properties. nih.gov

Another approach involves the esterification of functional groups to increase lipophilicity and, consequently, membrane permeability. pharmtech.com If the this compound scaffold were to be functionalized with a hydroxyl or carboxyl group, esterification could be a viable prodrug strategy. For example, the esterification of acyclovir (B1169) to its prodrug valacyclovir (B1662844) significantly improves its oral bioavailability. pharmtech.com

High-Throughput Screening (HTS) in Compound Discovery and Prioritization of Hits for In Vitro Studies

High-throughput screening (HTS) is a powerful tool in drug discovery that allows for the rapid screening of large chemical libraries to identify "hit" compounds with a desired biological activity. nuvisan.comgoogle.ne HTS assays can be target-based, focusing on a specific enzyme or receptor, or cell-based, measuring a cellular response. plos.org For the discovery of novel bioactive derivatives of this compound, HTS can be employed to screen libraries of related compounds against a variety of biological targets.

Quantitative HTS (qHTS) is an advanced approach that tests compounds at multiple concentrations, providing concentration-response curves in the primary screen. nih.gov This method allows for the rapid identification of compounds with a wide range of potencies and efficacies and can help to elucidate structure-activity relationships directly from the screening data. nih.gov For instance, a qHTS campaign was successfully used to identify 8-hydroxyquinolines as inhibitors of histone demethylases from a library of over 236,000 compounds. nih.gov A similar approach could be used to screen a library of quinolinone derivatives for activity against various therapeutic targets.

Once hits are identified from an HTS campaign, they are prioritized for further in vitro studies based on their potency, selectivity, and drug-like properties. This prioritization often involves computational analysis and secondary assays to confirm the activity and determine the mechanism of action of the hit compounds.

Development and Application of Chemical Probes for Biological Research

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein or a biomolecule, to study its function in a biological system. The this compound scaffold can serve as a foundation for the development of various types of chemical probes.

Activity-Based Probes for Covalent Labeling of Enzyme Active Sites

Activity-based probes (ABPs) are a class of chemical probes that form a covalent bond with the active site of an enzyme. youtube.com This covalent labeling allows for the visualization and identification of active enzymes in complex biological samples. The design of an ABP typically involves a reactive group, or "warhead," that forms the covalent bond, a recognition element that directs the probe to the target enzyme, and a reporter tag, such as a fluorophore or a biotin, for detection.

While there are no specific reports of ABPs derived from this compound, the quinolinone scaffold has been incorporated into covalent inhibitors. For example, 2-(quinazolin-4-ylamino)- mdpi.comciac.jl.cnbenzoquinones have been developed as covalent inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), forming a covalent bond with a cysteine residue in the active site. nih.gov This suggests that the quinolinone scaffold can be functionalized with a reactive group to create ABPs for targeting specific enzymes.

Fluorescent Probes for Bio-imaging and Selective Detection of Specific Biomolecules

The inherent fluorescence properties of the quinoline (B57606) ring make it an excellent scaffold for the development of fluorescent probes. ciac.jl.cnnih.gov These probes can be designed to selectively detect and image specific biomolecules, such as metal ions and biothiols, in living cells.

Quinolinone-based fluorescent probes have been developed for the selective detection of glutathione, a key cellular antioxidant. ciac.jl.cn These probes often utilize a "turn-on" fluorescence mechanism, where the fluorescence intensity increases upon reaction with the target analyte. Similarly, quinoline-based fluorescent probes have been designed for the selective detection of copper ions. rsc.org The design of these probes typically involves a chelating group that binds to the metal ion, leading to a change in the fluorescence properties of the quinolinone fluorophore.

Table 2: Examples of Quinolinone-Based Fluorescent Probes

Probe Type Target Biomolecule Detection Mechanism Reference
Quinolinone-based probe Glutathione "Turn-on" fluorescence ciac.jl.cn
Quinoline-based probe Copper ions Fluorescence enhancement rsc.org
Quinone-based probe Biothiols High selectivity nih.govresearchgate.net

Chemical Tools for Investigating Biological Pathways and Protein Interactions

Beyond their use as therapeutic agents and fluorescent probes, derivatives of this compound can be developed as chemical tools to investigate biological pathways and protein-protein interactions. For example, a substituted quinoline was identified as a noncovalent inhibitor of the human proteasome, representing a new class of chemical tools to study proteasome function. nih.gov

By designing molecules that selectively inhibit or modulate the activity of a specific protein, researchers can probe the role of that protein in a particular biological pathway. These chemical tools can be used in cell-based assays and in vivo models to dissect complex biological processes and to validate new drug targets. The development of such tools from the this compound scaffold would require a deep understanding of the SAR for a given target and the optimization of the compound's properties to ensure its suitability for use in biological systems.

Future Directions and Emerging Research Avenues for 6 Chloro 8 Methoxyquinolin 4 1h One and Quinolinone Derivatives

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the traditionally slow and costly process of drug discovery. researchgate.net These technologies can significantly accelerate the design and optimization of quinolinone derivatives by analyzing vast datasets to identify novel drug targets, predict molecular activity, and optimize pharmacokinetic properties. oreilly.comnih.gov

Target Identification and Validation: AI algorithms can analyze biological data to identify and validate new molecular targets for quinolinone derivatives. nih.gov

Virtual Screening and Hit Identification: Machine learning models can screen massive virtual libraries of quinolinone analogs to identify promising hit compounds with a higher probability of success, thereby reducing the need for extensive and expensive high-throughput screening. researchgate.netnih.gov

De Novo Drug Design: Generative AI models can design entirely new quinolinone-based molecules with desired pharmacological profiles, exploring a broader chemical space than what is achievable through traditional methods. nih.gov

ADMET Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new quinolinone candidates, helping to identify potential liabilities early in the development process. nih.gov

Exploration of Novel Sustainable Synthetic Methodologies for Enhanced Efficiency and Reduced Environmental Impact

Traditional methods for synthesizing quinoline (B57606) and quinolinone scaffolds often involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste. tandfonline.comresearchgate.net The growing emphasis on green chemistry is driving the development of more sustainable and environmentally friendly synthetic routes. nih.gov

Future research will focus on several key areas of sustainable synthesis:

Microwave- and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. nih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ethanol (B145695) is a crucial aspect of green synthesis. researchgate.net

Development of Reusable Catalysts: The use of nanocatalysts and other recyclable catalytic systems minimizes waste and improves the economic viability of synthetic processes. nih.gov

One-Pot and Multicomponent Reactions: Designing synthetic pathways that combine multiple steps into a single operation reduces the need for intermediate purification steps, saving time, resources, and reducing waste. researchgate.net

The table below summarizes some of the green chemistry approaches being explored for the synthesis of quinoline derivatives.

Green Chemistry ApproachAdvantagesReference
Microwave-Assisted SynthesisReduced reaction times, increased yields, lower energy consumption. nih.gov
Use of Green Solvents (e.g., water, ethanol)Reduced environmental impact and toxicity. researchgate.net
NanocatalystsHigh efficiency, recyclability, reduced waste. nih.gov
One-Pot SynthesisIncreased efficiency, reduced waste from intermediate purification. researchgate.net

By adopting these sustainable methodologies, the chemical synthesis of 6-chloro-8-methoxyquinolin-4(1H)-one and its derivatives can become more efficient, cost-effective, and environmentally responsible. tandfonline.com

Deepening Mechanistic Understanding of Biological Interactions through Advanced In Vitro and Omics Approaches

A thorough understanding of how quinolinone derivatives interact with their biological targets is fundamental for developing effective and safe drugs. While initial studies may identify a primary target, the full spectrum of a compound's biological activity often involves complex interactions with multiple cellular pathways. Advanced in vitro and "omics" technologies are crucial for elucidating these mechanisms.

Future research in this area will leverage:

Proteomics and Transcriptomics: These approaches can provide a global view of how cells respond to treatment with a quinolinone derivative, identifying changes in protein and gene expression that can reveal the compound's mechanism of action and potential off-target effects.

Metabolomics: By analyzing the changes in cellular metabolites, researchers can gain insights into the metabolic pathways affected by the compound.

Advanced Cell-Based Assays: High-content screening and other sophisticated in vitro assays can provide detailed information about the compound's effects on cellular processes such as cell cycle progression, apoptosis, and signal transduction. ontosight.ai

Integrative Multi-Omics Analysis: Combining data from genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive, systems-level understanding of a drug's biological impact, paving the way for personalized medicine. nih.gov

These advanced techniques will enable a more precise characterization of the molecular mechanisms underlying the therapeutic effects of this compound and other quinolinones, facilitating the development of next-generation therapies with improved efficacy and reduced side effects.

Development of Multi-Targeted Ligands Based on the Quinolinone Scaffold

Many complex diseases, such as cancer and neurodegenerative disorders, involve the dysregulation of multiple signaling pathways. nih.gov Consequently, drugs that act on a single target may have limited efficacy or be susceptible to the development of resistance. nih.gov The development of multi-targeted ligands, which are designed to interact with two or more distinct biological targets simultaneously, represents a promising therapeutic strategy. mdpi.commdpi.com

The quinolinone scaffold is an ideal framework for the design of multi-targeted drugs due to its chemical versatility and ability to interact with a wide range of biological targets. mdpi.comresearchgate.net Future research will focus on:

Rational Design of Hybrid Molecules: This involves combining the quinolinone core with other pharmacophores known to interact with different targets, creating a single molecule with dual or multiple activities.

Targeting Key Protein Families: A significant focus will be on developing quinolinone derivatives that can simultaneously inhibit multiple members of a protein family, such as different kinases involved in cancer progression.

Addressing Drug Resistance: Multi-targeted agents can be designed to overcome drug resistance by simultaneously blocking the primary target and a resistance-conferring pathway.

The development of multi-targeted quinolinone derivatives holds the potential to create more effective therapies for complex diseases by addressing their multifactorial nature. nih.gov

Expanding Applications in Chemical Biology beyond Traditional Therapeutic Areas

While the primary focus of quinolinone research has been on therapeutic applications, the unique properties of this scaffold also make it suitable for a variety of roles in chemical biology. These applications can, in turn, accelerate drug discovery and provide new tools for studying biological systems.

Emerging applications for quinolinone derivatives include:

Fluorescent Probes and Sensors: The inherent fluorescent properties of some quinoline derivatives can be harnessed to create probes for bioimaging and for detecting specific ions or biomolecules. semanticscholar.orgrsc.orgrsc.orgacs.org For example, quinoline-based sensors have been developed for the detection of metal ions like Zn²⁺ and for monitoring biothiols such as cysteine and glutathione. rsc.orgacs.org

Chemical Probes for Target Identification: Quinolinone-based molecules can be modified to serve as chemical probes to identify and validate new drug targets. nih.gov

Molecular Imaging Agents: By incorporating imaging moieties, quinolinone derivatives could be developed as agents for diagnostic imaging techniques.

Tools for Studying Protein-Protein Interactions: The quinolinone scaffold can be used to design small molecules that modulate protein-protein interactions, which are often difficult to target with traditional drugs. nih.gov

The expansion of quinolinone chemistry into these new areas of chemical biology will not only provide valuable research tools but may also uncover novel therapeutic strategies and applications.

Q & A

Q. What are the established synthetic routes for 6-chloro-8-methoxyquinolin-4(1H)-one, and how do reaction conditions influence yield?

The synthesis of quinolinone derivatives typically involves cyclization of substituted anilines with β-ketoesters or malonate derivatives. For example, magnesium and ammonium chloride are common catalysts in analogous syntheses of chlorinated quinolinones, while solvents like water or diethyl (ethoxymethylene)malonate may optimize intermediate formation . Reaction temperature and stoichiometric ratios of reagents (e.g., sodium hydroxide) are critical for minimizing side products. Researchers should validate purity via HPLC or LC-MS and compare yields under varying conditions (e.g., reflux time, solvent polarity) to identify optimal protocols.

Q. Which crystallographic tools are recommended for structural characterization of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXS/SHELXL) is widely used for solving and refining crystal structures, with ORTEP-3 or WinGX providing graphical interfaces for visualizing thermal ellipsoids and bond geometries . For example, a related quinolinone derivative was resolved at 100 K with an R factor of 0.056, demonstrating the precision of these tools . Pre-experimental design should prioritize crystal quality (e.g., solvent selection for recrystallization) to ensure high-resolution data.

Q. How can spectroscopic methods (NMR, IR) be optimized to confirm the functional groups in this compound?

While direct spectroscopic data for this compound is not provided in the evidence, analogous quinolinones suggest prioritizing 1^1H/13^13C NMR to identify aromatic protons (e.g., methoxy group at δ ~3.8–4.0 ppm) and carbonyl signals (δ ~160–170 ppm). IR spectroscopy can confirm C=O stretching (~1650 cm1^{-1}) and C-Cl bonds (~600–800 cm1^{-1}). Deuterated solvents (e.g., DMSO-d6) and relaxation agents (e.g., Cr(acac)3_3) may enhance signal resolution for complex splitting patterns.

Advanced Research Questions

Q. How should researchers address contradictions in crystallographic data during refinement?

Discrepancies in bond lengths or angles may arise from disorder, twinning, or incomplete data. SHELXL’s restraints (e.g., DFIX, SIMU) can model disorder, while the TWIN command handles twinning . For example, a study resolved a quinolinone derivative’s structure using SHELXL with a data-to-parameter ratio of 21.4, emphasizing the need for high redundancy and completeness (>95%) . Cross-validation with spectroscopic data or computational modeling (e.g., DFT) can resolve ambiguities.

Q. What methodologies are effective for designing derivatives of this compound with enhanced bioactivity?

Structural analogs (e.g., 6-chloro-8-(trifluoromethyl)quinolin-4(1H)-one) suggest substituting the methoxy group with electron-withdrawing moieties to modulate electronic properties . Computational docking or QSAR models can predict binding affinities before synthesis. For experimental validation, researchers should employ stepwise functionalization (e.g., nucleophilic substitution at the 8-position) and characterize intermediates via SC-XRD or mass spectrometry .

Q. How can researchers mitigate safety risks when handling this compound in the lab?

Safety data for similar compounds (e.g., acute toxicity Category 4 for oral/dermal exposure) mandate strict PPE (gloves, lab coats) and fume hood use . Waste disposal should follow local regulations for halogenated organics. Pre-synthesis risk assessments (e.g., NFPA ratings) and emergency protocols (e.g., eyewash stations, SDS accessibility) are critical .

Q. What statistical approaches are suitable for analyzing contradictory bioactivity data in structure-activity relationship (SAR) studies?

Multivariate analysis (e.g., PCA) can identify outliers, while Bayesian regression models quantify uncertainty in dose-response curves. For example, Research Chemistry curricula emphasize inferential statistics (e.g., t-tests, ANOVA) to distinguish significant trends in noisy datasets . Replicating experiments under controlled conditions (e.g., fixed cell lines, standardized assays) reduces variability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.